Cdk2-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

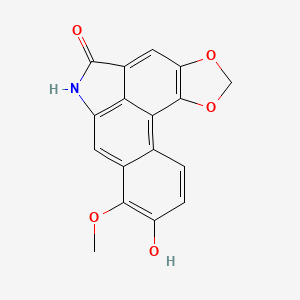

Molecular Formula |

C17H11NO5 |

|---|---|

Molecular Weight |

309.27 g/mol |

IUPAC Name |

15-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |

InChI |

InChI=1S/C17H11NO5/c1-21-15-8-4-10-13-9(17(20)18-10)5-12-16(23-6-22-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,18,20) |

InChI Key |

IDSUOWSRHKZENY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Preclinical Profile of INX-315 (Cdk2-IN-15)

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, serves as a critical regulator of the G1-to-S phase cell cycle transition. Dysregulation of the Cyclin E-CDK2 axis, particularly through the amplification of the CCNE1 gene (encoding cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian, uterine, and gastric cancers. Furthermore, acquired resistance to highly effective CDK4/6 inhibitors (CDK4/6i) in hormone receptor-positive (HR+) breast cancer is frequently mediated by a compensatory upregulation of CDK2 activity.

This document provides a comprehensive technical overview of the preclinical data for INX-315, a novel, potent, and orally active small molecule inhibitor with high selectivity for CDK2.[1][2] Preclinical studies have demonstrated that INX-315 effectively induces G1 cell cycle arrest, promotes a senescence-like phenotype, and suppresses tumor growth in models of CCNE1-amplified cancers.[2][3] Moreover, INX-315 has shown the ability to overcome resistance to CDK4/6 inhibitors in breast cancer models, both as a monotherapy and in combination, suggesting a promising therapeutic strategy for these difficult-to-treat patient populations.[4][5]

Quantitative Data Presentation

The preclinical profile of INX-315 is defined by its high potency and selectivity for CDK2, leading to robust cellular and in vivo activity in targeted cancer models.

Table 1: In Vitro Kinase Selectivity Profile of INX-315

This table summarizes the biochemical and intracellular inhibitory activity of INX-315 against a panel of cyclin-dependent kinases. The data highlights the compound's picomolar potency against the CDK2/Cyclin E1 complex and its significant selectivity over other key CDKs, particularly CDK1.

| Kinase Complex | Biochemical IC50 (nM) | Fold vs. CDK2/E | Intracellular NanoBRET IC50 (nM) | Fold vs. CDK2/E |

| CDK2/Cyclin E1 | 0.6 | 1 | 2.3 | 1 |

| CDK2/Cyclin A2 | 2.4 | 4 | 71.3 | 31 |

| CDK1/Cyclin B1 | 30 | 50 | 374 | 163 |

| CDK4/Cyclin D1 | 133 | 222 | Not Determined | N/A |

| CDK6/Cyclin D3 | 338 | 563 | Not Determined | N/A |

| CDK9/Cyclin T1 | 73 | 122 | 2950 | 1283 |

| Data sourced from Incyclix Bio presentations and related publications.[4][5] |

Table 2: Cellular Activity of INX-315 in Cancer Cell Lines

The antiproliferative effects of INX-315 were evaluated across various cancer cell lines, demonstrating potent activity in models characterized by CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.

| Cell Line | Cancer Type | Key Feature | Proliferation IC50 (nM) |

| OVCAR3 | Ovarian | CCNE1-amplified | Low Nanomolar |

| MKN1 | Gastric | CCNE1-amplified | Low Nanomolar |

| MCF7-Palbo-R | Breast | Palbociclib Resistant | 113 (in combination with 1 µM Palbociclib) |

| T47D-Abe-R | Breast | Abemaciclib Resistant | Low Nanomolar |

| Hs68 | Fibroblast | Normal (Non-cancerous) | 1430 |

| Data indicates high sensitivity in cancer cells dependent on CDK2, while normal cells are largely unaffected.[4][6] |

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

INX-315 demonstrated robust single-agent antitumor activity in multiple patient-derived (PDX) and cell line-derived (CDX) xenograft models of CCNE1-amplified cancers.

| Model | Cancer Type | Treatment and Dose | Duration | Outcome |

| OVCAR3 CDX | Ovarian | 200 mg/kg, QD | 42 days | 89% Tumor Growth Inhibition (TGI) |

| OVCAR3 CDX | Ovarian | 100 mg/kg, BID | 42 days | Tumor Stasis |

| GA0103 PDX | Gastric | 100 mg/kg, BID | 56 days | Tumor Stasis |

| OV5398 PDX | Ovarian | Not Specified | Not Specified | Tumor Stasis/Regression |

| QD: once daily; BID: twice daily. All treatments were well-tolerated with no significant body weight loss reported.[4][6] |

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of INX-315.

Biochemical Kinase Assays

-

Objective: To determine the 50% inhibitory concentration (IC50) of INX-315 against purified kinase complexes.

-

Method: Biochemical IC50 values were determined using enzymatic assays (e.g., Nanosyn).[3][4] The assays were conducted in a 12-point dose-response format. The concentration of ATP was set at the Michaelis constant (Km) for each specific kinase to ensure competitive binding assessment.[4]

Intracellular Target Engagement Assay

-

Objective: To measure the potency and selectivity of INX-315 on its target kinase within a live cellular environment.

-

Method: The NanoBRET™ Target Engagement Assay (Promega) was utilized.[4][7] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-CDK2 fusion protein by a competitive inhibitor (INX-315) in live cells. The resulting IC50 value reflects the compound's cell permeability and target engagement potency.[4]

Cell Proliferation and Viability Assays

-

Objective: To assess the antiproliferative effect of INX-315 on cancer and normal cell lines.

-

Method: Cells were seeded in multi-well plates and treated with a 10-point dose curve of INX-315 for 6 days.[3][4] Cell viability was quantified using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]

Cell Cycle Analysis

-

Objective: To determine the effect of INX-315 on cell cycle progression.

-

Method: Cancer cells were treated with various concentrations of INX-315 for 24 hours.[3][4] To assess DNA synthesis, cells were pulsed with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine. Cells were then fixed, permeabilized, and stained with a fluorescent azide that couples to the EdU. Total DNA content was stained using a DNA-intercalating dye (e.g., DAPI). The distribution of cells in G1, S, and G2/M phases was analyzed by flow cytometry.[4]

Western Blotting

-

Objective: To confirm target engagement and downstream pathway modulation by measuring protein expression and phosphorylation status.

-

Method: Cell or tumor tissue lysates were prepared from samples treated with INX-315 or vehicle control.[3][7] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key pathway proteins such as phosphorylated Retinoblastoma (pRb), total Rb, and Cyclin A2.[3] Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence.

Senescence-Associated β-Galactosidase Assay

-

Objective: To detect the induction of a therapy-induced senescence phenotype.

-

Method: Cells were treated with INX-315 for 7 days.[7] Following treatment, cells were fixed and incubated with a staining solution containing X-gal at pH 6.0. The development of a blue color, indicating β-galactosidase activity, is a characteristic marker of senescent cells.[7]

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy and tolerability of INX-315 in a living organism.

-

Method: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were established by implanting human tumor fragments or cells into immunodeficient mice.[2][8] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally, typically on a once-daily (QD) or twice-daily (BID) schedule.[4] Tumor volumes and mouse body weights were measured twice weekly to assess efficacy and tolerability, respectively.[4]

Signaling Pathways and Experimental Workflows

Visualizations of the mechanism of action and evaluation process for INX-315.

Caption: The canonical G1/S transition pathway regulated by CDK4/6 and CDK2.

Caption: INX-315 inhibits hyperactive CDK2 in CCNE1-amplified tumors.

Caption: INX-315 blocks the CDK2-mediated bypass pathway in CDK4/6i resistance.

Caption: A streamlined workflow for the preclinical assessment of CDK2 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. incyclixbio.com [incyclixbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Cdk2-IN-15 (INX-315) in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Cdk2-IN-15, also known as INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in various cancer cell lines. This document outlines the inhibitor's biochemical and cellular activity, details the experimental protocols for its validation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to CDK2 as a Cancer Target

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its activity is tightly controlled by binding to regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[1][2][3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (which encodes Cyclin E1), is a common feature in several cancers, including certain types of ovarian, breast, and gastric cancers.[1] This aberrant CDK2 activation leads to uncontrolled cell proliferation and tumor growth, making it a compelling target for cancer therapy.[1][2] this compound (INX-315) has emerged as a selective inhibitor of CDK2, offering a promising therapeutic strategy for these malignancies.[1]

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of INX-315, providing key quantitative metrics for its potency and selectivity.

Table 1: Biochemical Activity of INX-315 Against a Panel of Cyclin-Dependent Kinases

| Kinase Target | IC50 (nmol/L) |

| CDK2/Cyclin E1 | 4 |

| CDK2/Cyclin A1 | <4 |

| CDK1/Cyclin B1 | >200 |

| CDK4/Cyclin D1 | >1000 |

| CDK6/Cyclin D3 | >1000 |

| CDK9/Cyclin T1 | >1000 |

| Data from Nanosyn biochemical assay.[1] |

Table 2: Cellular Activity of INX-315 in Various Cancer Cell Lines

| Cell Line | Cancer Type | CCNE1 Status | IC50 (nmol/L) |

| OVCAR-3 | Ovarian Cancer | Amplified | 125 |

| MKN1 | Gastric Cancer | Amplified | Not specified |

| Hs68 | Benign Human Fibroblast | Not Applicable | >1000 |

| MCF7 | Breast Cancer (p53 wild-type) | Not specified | Not specified |

| T47D | Breast Cancer | Not specified | Not specified |

| Data from CellTiter-Glo® viability assay after 6 days of treatment.[1] |

Table 3: Intracellular Target Engagement of INX-315

| Target | Intracellular IC50 (nmol/L) |

| CDK2/Cyclin E1 | 2.3 |

| CDK1/Cyclin B1 | 374 |

| CDK9/Cyclin T1 | 2950 |

| Data from NanoBRET™ live-cell target engagement assays.[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of INX-315 are provided below.

Biochemical Kinase Activity Assay (Nanosyn Assay)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Materials:

-

Purified recombinant CDK enzymes and their respective cyclin partners.

-

ATP

-

Substrate peptide

-

INX-315

-

Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare serial dilutions of INX-315 in assay buffer.

-

In a 384-well plate, add the CDK/cyclin complex, the substrate peptide, and the INX-315 dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

INX-315

-

CellTiter-Glo® Reagent (Promega)

-

96-well opaque-walled plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of INX-315 (or vehicle control) and incubate for the desired duration (e.g., 6 days).[1]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be used to assess the downstream effects of CDK2 inhibition on signaling pathways.

Materials:

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb, anti-Cyclin E)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with INX-315 or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the target validation of this compound.

Caption: Cdk2 Signaling Pathway and Inhibition.

Caption: Experimental Workflow for Cdk2 Inhibitor Validation.

References

The Dual Faces of Cdk2: An In-depth Technical Guide to Cdk2/cyclin E and Cdk2/cyclin A Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) is a critical serine/threonine kinase that, in partnership with its regulatory cyclin subunits, orchestrates key transitions within the eukaryotic cell cycle. This technical guide provides a comprehensive examination of the biological functions of two pivotal Cdk2 complexes: Cdk2/cyclin E and Cdk2/cyclin A. We delve into their distinct and overlapping roles in cell cycle progression, DNA replication, and tumorigenesis. This document presents quantitative data on their kinase activity and cellular abundance, detailed protocols for essential experimental analyses, and visual representations of their signaling pathways to serve as a vital resource for researchers and professionals in drug development.

Introduction

The precise regulation of the cell cycle is fundamental to organismal development and tissue homeostasis. Cyclin-dependent kinases (CDKs) and their activating partners, the cyclins, form the central engine that drives the cell through its various phases.[1][2] Among these, Cdk2 plays a crucial, albeit context-dependent, role. Its activity is exquisitely timed through its association with different cyclins, primarily cyclin E and cyclin A. The Cdk2/cyclin E complex is a key regulator of the G1-to-S phase transition, a point of no return for cell division.[3][4] Subsequently, as cyclin E levels wane, Cdk2 partners with cyclin A to govern progression through S phase and the transition into G2.[5]

Dysregulation of these complexes is a hallmark of many human cancers, leading to uncontrolled cell proliferation.[5][6] Consequently, Cdk2 and its associated cyclins have emerged as prominent targets for anti-cancer drug development.[7] This guide aims to provide a detailed technical overview of the Cdk2/cyclin E and Cdk2/cyclin A complexes, equipping researchers with the foundational knowledge and practical methodologies to further investigate their functions and therapeutic potential.

Biological Functions and Substrate Specificity

Cdk2/cyclin E: The Gatekeeper of S Phase

The Cdk2/cyclin E complex is instrumental in committing a cell to DNA replication. Its activity peaks at the G1/S boundary, where it phosphorylates a multitude of substrates to initiate the events of S phase.[4][8]

Key Functions:

-

Restriction Point Transition: Cdk2/cyclin E contributes to the hyperphosphorylation of the Retinoblastoma protein (pRb) and related pocket proteins (p107, p130). This phosphorylation disrupts their interaction with the E2F family of transcription factors, leading to the expression of genes required for S phase entry, including cyclin A.[3][6]

-

Initiation of DNA Replication: The complex directly phosphorylates components of the pre-replication complex (pre-RC), such as CDC6, promoting the loading of the minichromosome maintenance (MCM) complex onto DNA origins.[8]

-

Centrosome Duplication: Cdk2/cyclin E is also implicated in the initiation of centrosome duplication, a crucial event for the formation of the mitotic spindle.[9]

-

Histone Biosynthesis: It phosphorylates NPAT, a coactivator of histone gene transcription, to ensure a sufficient supply of histones for newly synthesized DNA.[9]

Cdk2/cyclin A: The S Phase Conductor

Following the rise of cyclin A levels in late G1 and S phase, Cdk2 switches its binding partner from cyclin E to cyclin A. The Cdk2/cyclin A complex then takes over to ensure the orderly progression and completion of DNA synthesis.[5][10]

Key Functions:

-

S Phase Progression: Cdk2/cyclin A continues the phosphorylation of substrates initiated by Cdk2/cyclin E, and also targets new proteins to promote the elongation phase of DNA replication.[5]

-

Prevention of Re-replication: By phosphorylating components of the pre-RC, such as CDC6 and MCM proteins, Cdk2/cyclin A prevents the re-assembly of pre-RCs on replicated DNA, thus ensuring that the genome is replicated only once per cell cycle.

-

G2/M Transition: Cdk2/cyclin A activity persists into the G2 phase, where it contributes to the activation of the Cdk1/cyclin B complex, the master regulator of mitosis.[10]

Substrate Recognition

The substrate specificity of Cdk2 is primarily determined by its associated cyclin. Both cyclin E and cyclin A contain a hydrophobic patch that recognizes a consensus sequence on their substrates, often an "RXL" (Arg-X-Leu) or "Cy" motif, which is distinct from the phosphorylation site itself.[2][11] This docking interaction increases the local concentration of the substrate for the Cdk2 active site. The minimal phosphorylation consensus sequence for CDKs is S/T-P, where S/T is the serine or threonine to be phosphorylated and P is a proline residue.[11]

Quantitative Data

The following tables summarize available quantitative data regarding the kinase activity and cellular concentrations of Cdk2 and its cyclin partners. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and substrate used.

Kinase Activity Parameters

| Complex | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Cell System/Conditions | Reference(s) |

| Cdk2/cyclin A | Histone H1 peptide | 28 | 312 | 11.14 | Recombinant human proteins | [12] |

| Cdk2/cyclin A | ATP | 23 | 3.9 | 0.17 | Recombinant human proteins | [13] |

| Cdk2/cyclin E | Peptide | 4.6 | - | - | Recombinant human proteins | [14] |

| Cdk2/cyclin E | ATP | 3.6 | - | - | Recombinant human proteins | [14] |

Note: Data for kcat and kcat/Km for Cdk2/cyclin E with specific peptide substrates are not as readily available in a consolidated format.

Cellular Concentrations

| Protein | Cell Line | Concentration (molecules/cell) | Method | Reference(s) |

| Cdk2 | HeLa | ~1.5 x 10⁶ | Quantitative Western Blotting | [1] |

| Cyclin E1 | HeLa | ~1.2 x 10⁵ (G1 peak) | Quantitative Western Blotting | [1] |

| Cyclin A2 | HeLa | ~1.8 x 10⁵ (G2 peak) | Quantitative Western Blotting | [1] |

Signaling Pathways

The activities of Cdk2/cyclin E and Cdk2/cyclin A are tightly integrated into the broader cell cycle control network. Their activation is dependent on upstream signals, and their downstream phosphorylation events trigger a cascade of events leading to cell cycle progression.

Cdk2/cyclin E and Cdk2/cyclin A Activation and Regulation

References

- 1. Molecular quantification of cell cycle-related gene expression at the protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics Reveals the Basis for the Biochemical Specificity of the Cell Cycle Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin E: a potential treatment target to reverse cancer chemoresistance by regulating the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 5. Low Molecular Weight Cyclin E in Human Cancer: Cellular Consequences and Opportunities for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute quantification of protein ... | Article | H1 Connect [archive.connect.h1.co]

- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 10. blog.abclonal.com [blog.abclonal.com]

- 11. Differences in substrate specificity between Cdk2-cyclin A and Cdk2-cyclin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Cdk2 inhibition as a strategy to overcome CDK4/6 inhibitor resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The advent of cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i) has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, a significant challenge remains in the form of acquired resistance, which develops in nearly all patients.[1] A growing body of evidence points to the activation of the Cyclin E-Cdk2 axis as a primary mechanism of this resistance. This technical guide provides a comprehensive overview of the scientific rationale, preclinical and clinical evidence, and key experimental methodologies supporting the inhibition of Cdk2 as a promising strategy to overcome resistance to CDK4/6 inhibitors.

The Molecular Basis of CDK4/6 Inhibitor Resistance: The Rise of Cdk2

CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and halting cell cycle progression from the G1 to the S phase.[2] Resistance to these inhibitors can occur through various mechanisms, including the loss of Rb and the amplification of CDK6 or cyclin D. However, a frequently observed bypass mechanism involves the upregulation of Cyclin E, which forms a complex with Cdk2 to directly phosphorylate Rb, thus reactivating the cell cycle independent of CDK4/6 activity.[1][3][4] This positions Cdk2 as a critical node of resistance and a prime therapeutic target.

The Rb-E2F Pathway and Cdk2-Mediated Escape

The core of G1/S phase transition is governed by the phosphorylation of Rb by Cyclin D-CDK4/6 complexes. Phosphorylated Rb releases E2F, which then activates the transcription of genes necessary for S-phase entry, including Cyclin E. In the presence of CDK4/6 inhibitors, this initial phosphorylation is blocked. However, in resistant cells, amplified Cyclin E binds to Cdk2, and this complex can phosphorylate Rb, creating a positive feedback loop that renders the cell insensitive to CDK4/6 inhibition.

The Role of c-Myc in Senescence Evasion

Recent studies have also implicated the transcription factor c-Myc in CDK4/6 inhibitor resistance. Overexpression of c-Myc is observed in resistant cells.[3] Cdk2 can phosphorylate c-Myc, which in turn suppresses the expression of genes involved in cellular senescence, such as p21 and p16.[3] By inhibiting Cdk2, the pro-senescence activity of c-Myc can be unleashed, providing another mechanism by which Cdk2 inhibition can overcome resistance.[3][5]

Preclinical Evidence for Cdk2 Inhibition

A substantial body of preclinical research has demonstrated the efficacy of targeting Cdk2 in CDK4/6 inhibitor-resistant breast cancer models.

In Vitro Studies

The generation of CDK4/6 inhibitor-resistant cell lines, such as palbociclib-resistant MCF7 (MCF7-PR) and T47D (T47D-PR) cells, has been instrumental in these investigations. These resistant cell lines exhibit significantly higher half-maximal inhibitory concentrations (IC50) for CDK4/6 inhibitors compared to their parental counterparts.[1]

| Cell Line | Parental IC50 (Palbociclib, µM) | Resistant IC50 (Palbociclib, µM) | Fold Increase | Reference |

| MCF7 | 0.75 | 7.15 | ~9.5 | [1] |

| T47D | 0.26 | 3.37 | ~13.0 | [1] |

Table 1: IC50 Values of Palbociclib in Sensitive and Resistant Breast Cancer Cell Lines.

Inhibition of Cdk2, either through siRNA or small molecule inhibitors, has been shown to synergistically suppress the proliferation of these resistant cells when combined with a CDK4/6 inhibitor.[1] For instance, the combination of Cdk2 siRNA and palbociclib demonstrated a significant anti-proliferative effect in MCF7-PR cells.[6]

In Vivo Xenograft Models

The synergistic effect of combined Cdk2 and CDK4/6 inhibition has been validated in vivo using xenograft models. In a study utilizing an MCF7-PR xenograft mouse model, the combination of Cdk2 siRNA and palbociclib resulted in significant tumor regression compared to either treatment alone.[1]

| Treatment Group | Tumor Growth Inhibition (%) | p-value (vs. Palbociclib alone) | Reference |

| Control siRNA | - | - | [1] |

| Palbociclib | - | - | [1] |

| Cdk2 siRNA | - | - | [1] |

| Cdk2 siRNA + Palbociclib | Significant Regression | 0.035 | [1] |

Table 2: In Vivo Efficacy of Combined Cdk2 and CDK4/6 Inhibition in a Palbociclib-Resistant Xenograft Model.

Clinical Landscape of Cdk2 Inhibitors

The promising preclinical data has spurred the development of selective Cdk2 inhibitors, with several now in early-phase clinical trials for patients with advanced solid tumors, including HR+/HER2- breast cancer that has progressed on CDK4/6 inhibitors.

| Compound | Target | Phase | Key Findings in HR+/HER2- Breast Cancer (post-CDK4/6i) | Reference |

| PF-07104091 | Cdk2 | Phase 1/2 | Monotherapy showed a 18.8% partial response rate and a 61.5% disease control rate. | [7][8] |

| BLU-222 | Cdk2 | Phase 1/2 | Monotherapy demonstrated one partial response. Combination with ribociclib and fulvestrant was well-tolerated with early signs of clinical activity. | [9][10] |

| BG-68501 | Cdk2 | Phase 1a/b | Monotherapy resulted in a 5.4% overall response rate and a 45.9% disease control rate in heavily pretreated patients. | [2][3][11][12] |

Table 3: Overview of Cdk2 Inhibitors in Clinical Development.

These early clinical results are encouraging, demonstrating that Cdk2 inhibition is a viable and active therapeutic strategy in a heavily pretreated patient population with limited options.

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for advancing research in this field. Below are detailed protocols for key experiments cited in the literature.

Generation of Palbociclib-Resistant Cell Lines

Protocol:

-

Culture parental HR-positive breast cancer cell lines (e.g., MCF7, T47D) in standard growth medium.[13]

-

Initiate treatment by adding palbociclib to the culture medium at the respective IC50 concentration for each cell line (e.g., 750 nM for MCF7, 250 nM for T47D).[13]

-

Continuously culture the cells in the presence of palbociclib, gradually increasing the drug concentration over a period of 7-9 months.[13][14]

-

Periodically assess cell viability and proliferation to monitor the development of resistance.

-

Once cells can proliferate steadily at a high concentration of palbociclib (e.g., 1 µM), confirm resistance by performing a dose-response curve and calculating the new IC50 value using an MTT or similar cell viability assay.[1]

-

Maintain the established resistant cell lines in culture medium containing a maintenance dose of palbociclib (e.g., 1 µM).[14]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Protocol:

-

Seed cells in a multi-well plate and treat as required for the experiment.

-

Wash the cells twice with phosphate-buffered saline (PBS).[5]

-

Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[5]

-

Wash the cells three times with PBS.[5]

-

Prepare the SA-β-gal staining solution containing 1 mg/ml X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[5][15]

-

Add the staining solution to the cells and incubate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.[5]

-

Wash the cells with PBS and visualize using a bright-field microscope.

-

Quantify the percentage of blue-stained (senescent) cells.

Western Blotting for Cell Cycle Proteins

Protocol:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb (Ser807/811), Cyclin E, Cdk2, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Cyclin E-Cdk2 Interaction

Protocol:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.[17]

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against either Cyclin E or Cdk2, or an isotype control antibody, overnight at 4°C with gentle rotation.[17]

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both Cyclin E and Cdk2 to confirm their interaction.

Conclusion and Future Directions

The inhibition of Cdk2 has emerged as a scientifically robust and clinically validated strategy to overcome acquired resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. The strong preclinical rationale, coupled with encouraging early clinical data, provides a solid foundation for the continued development of selective Cdk2 inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach, optimizing combination strategies, and exploring the role of Cdk2 inhibition in other tumor types where CDK4/6 inhibitor resistance is a clinical challenge. The detailed methodologies provided in this guide are intended to facilitate further research and drug development efforts in this promising area of oncology.

References

- 1. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beonemedinfo.com [beonemedinfo.com]

- 3. ascopubs.org [ascopubs.org]

- 4. telomer.com.tr [telomer.com.tr]

- 5. buckinstitute.org [buckinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]

- 8. Cell cycle niche seeks clinical validation | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. BeOne Medicines' ASCO 2025 Breakthrough: Why These Two Candidates Could Redefine Breast Cancer Treatment [ainvest.com]

- 13. Generation of resistant cells [bio-protocol.org]

- 14. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 16. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Functional Analysis of a Novel Cyclin E/Cdk2 Substrate Ankrd17 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk2-IN-15 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro kinase assay of Cdk2 inhibitors, with a focus on compounds structurally related to Cdk2-IN-15. The provided methodologies and data will enable researchers to effectively screen and characterize the potency and selectivity of novel Cdk2 inhibitors.

Introduction to Cdk2 as a Therapeutic Target

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Cdk2 forms active complexes with Cyclin E and Cyclin A, which phosphorylate a variety of substrates to promote DNA replication and cell cycle advancement.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for the development of anti-cancer therapeutics.[2][3] Inhibitors of Cdk2, such as this compound and its more potent successor INX-315, are valuable tools for studying Cdk2 biology and have potential as therapeutic agents.

Data Presentation: Inhibitory Potency of a Cdk2 Inhibitor

The inhibitory activity of Cdk2 inhibitors is typically determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The following table summarizes the biochemical IC50 values for INX-315, a potent and selective Cdk2 inhibitor, against various Cdk-Cyclin complexes. This data is representative of the type of information generated from the protocols described below.

| Kinase Complex | IC50 (nM) |

| Cdk2/Cyclin E1 | 0.6 ± 0.1 |

| Cdk2/Cyclin A2 | 0.5 ± 0.1 |

| Cdk1/Cyclin B1 | 30 ± 5 |

| Cdk4/Cyclin D1 | >1000 |

| Cdk6/Cyclin D3 | >1000 |

| Cdk9/Cyclin T1 | 2950 |

Data for INX-315, a close analog and successor to this compound, is presented as a representative example of a potent Cdk2 inhibitor.[4]

Experimental Protocols

Several commercially available assay platforms are suitable for performing in vitro Cdk2 kinase assays. These assays typically measure the consumption of ATP or the generation of ADP, which is directly proportional to the kinase activity. Below are detailed protocols for three commonly used non-radioactive, luminescence-based kinase assays.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[5]

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor solution or 5% DMSO for the control.

-

Add 2 µL of the Cdk2/Cyclin enzyme solution to each well. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng per well.[5]

-

Prepare a substrate/ATP mix in kinase buffer. The final concentration of Histone H1 is typically 0.1 µg/µL and ATP is at or near its Km for Cdk2.[5]

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Add 5 µL of ADP-Glo™ Reagent to each well, which will deplete the unconsumed ATP.

-

Incubate for 40 minutes at room temperature.[5]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.[5]

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Kinase-Glo® Luminescent Kinase Assay

This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E enzyme

-

Substrate (e.g., Histone H1)

-

ATP

-

This compound or other test compounds

-

Kinase-Glo® Plus Luminescent Kinase Assay Kit

-

Assay Dilution Buffer: 25 mM β-glycerophosphate, 20 mM MOPS, pH 7.0, 5 mM EGTA, 1 mM DTT, 1 mM NaVO3[6]

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in the assay dilution buffer.

-

Add the test compounds to the wells of a 96-well plate.

-

Add the Cdk2/Cyclin enzyme (e.g., 125 ng/well for Cdk2/Cyclin E or 250 ng/well for Cdk2/Cyclin A) and substrate (e.g., 2.5 mg/mL Histone H1) to each well.[6]

-

Initiate the reaction by adding ATP to a final concentration of 100 µM.[6]

-

Incubate the reaction at room temperature for 20 minutes.[6]

-

Add a volume of Kinase-Glo® Plus reagent equal to the volume of the kinase reaction in each well.

-

Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualizations

Cdk2 Signaling Pathway in Cell Cycle Progression

Caption: Cdk2 signaling pathway in cell cycle control.

Experimental Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase assay.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. promega.com [promega.com]

- 6. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk2-IN-15: A Representative Cyclin-Dependent Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for anticancer drug development.[1][2] Overexpression or aberrant activation of CDK2 is implicated in the uncontrolled proliferation of cancer cells.[3] This document provides detailed application notes and protocols for the experimental use of a representative potent and selective CDK2 inhibitor, herein referred to as Cdk2-IN-15. While specific data for a compound with the exact name "this compound" is not widely available in published literature, the information presented is a composite guide based on the properties of well-characterized, selective CDK2 inhibitors.

Physicochemical Properties, Solubility, and Stability

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The following tables summarize the solubility and stability information based on data for similar small molecule kinase inhibitors.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Sonication may be required to achieve complete dissolution.[4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |

| Ethanol | Limited | Solubility in ethanol is generally lower than in DMSO. Prepare fresh solutions and use promptly. |

| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution in aqueous buffers is not recommended. Dilute high-concentration DMSO stock solutions into the final aqueous medium. |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Light Sensitivity | Stability |

| Solid (Powder) | -20°C | Protect from light. | Stable for up to 3 years.[5] |

| DMSO Stock Solution | -80°C | Store in light-protected aliquots. | Stable for at least 1 year.[5] Avoid repeated freeze-thaw cycles. |

| Diluted Aqueous Solution | 4°C | Protect from light. | Use immediately for optimal results.[5] Not recommended for long-term storage. |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of CDK2.[6] CDK2 activity is dependent on its association with regulatory subunits, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for S phase progression and DNA synthesis.[1][2] By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of proliferation.[7]

Caption: The CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4]

-

Once fully dissolved, aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage.[5]

In Vitro CDK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin A2 activity. This protocol is adapted from luminescence-based kinase assays.[8][9]

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate peptide (e.g., Histone H1 or a specific peptide substrate)[10]

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

-

This compound DMSO stock solution

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

In a white-walled microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the CDK2/Cyclin A2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for the optimized reaction time (e.g., 20-45 minutes).[10]

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the reagents from a luminescence-based kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line.

Materials:

-

Complete cell culture medium

-

This compound DMSO stock solution

-

96-well clear-bottom cell culture plates

-

Cell viability/proliferation assay kit (e.g., EdU incorporation, MTS, or CellTiter-Glo®)

-

Incubator (37°C, 5% CO2)

-

Plate reader (fluorescence, absorbance, or luminescence, depending on the assay)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After the incubation period, measure cell proliferation or viability using a chosen assay kit according to the manufacturer's protocol.

-

Analyze the data by normalizing the results to the vehicle-treated control cells.

-

Plot a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound, from initial biochemical assays to cell-based functional studies.

Caption: General experimental workflow for this compound characterization.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cdk2 Inhibitor II | CDK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. promega.com [promega.com]

- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

Application Notes & Protocols for In Vivo Studies with Cdk2-IN-15

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Cdk2-IN-15 is a research compound with limited publicly available in vivo data. The following application notes provide a comprehensive framework for designing and executing in vivo experiments for a novel, selective CDK2 inhibitor, using this compound as a representative agent. All quantitative data presented herein is illustrative and based on typical characteristics of selective CDK2 inhibitors to guide experimental design. Researchers must determine the specific properties of their compound batch empirically.

Introduction: CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during the G1/S transition and S phase.[1][2] In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][3] Subsequently, the CDK2/Cyclin A complex is required for progression through the S phase.

In many cancers, the CDK2 pathway is deregulated, often through the amplification or overexpression of its activating partner, Cyclin E1 (CCNE1).[3] This makes cancer cells highly dependent on CDK2 activity for their proliferation and survival.[3] Consequently, selective inhibition of CDK2 presents a promising therapeutic strategy for treating cancers with specific genetic vulnerabilities, such as CCNE1 amplification, or those that have acquired resistance to CDK4/6 inhibitors.[3] this compound is a representative potent and selective inhibitor of CDK2, designed to exploit this dependency. These notes provide detailed protocols for its preclinical in vivo evaluation.

This compound: Compound Characteristics (Illustrative Data)

Prior to in vivo studies, it is crucial to characterize the inhibitor's potency, selectivity, and basic physicochemical properties. The following table presents illustrative data for a representative selective CDK2 inhibitor.

| Parameter | Illustrative Value | Method |

| Biochemical Potency | ||

| CDK2/Cyclin E1 IC₅₀ | 0.5 nM | Biochemical Kinase Assay |

| CDK2/Cyclin A IC₅₀ | 2.0 nM | Biochemical Kinase Assay |

| Cellular Potency | ||

| OVCAR-3 (CCNE1 amp) IC₅₀ | 15 nM | Cell Viability Assay (72h) |

| Kinase Selectivity | ||

| CDK1/Cyclin B IC₅₀ | 55 nM | Biochemical Kinase Assay |

| CDK4/Cyclin D1 IC₅₀ | >1000 nM | Biochemical Kinase Assay |

| CDK6/Cyclin D1 IC₅₀ | >1000 nM | Biochemical Kinase Assay |

| CDK9/Cyclin T1 IC₅₀ | 350 nM | Biochemical Kinase Assay |

| Physicochemical | ||

| Solubility (PBS, pH 7.4) | < 1 µg/mL | Aqueous Solubility Assay |

| Mouse Microsomal Stability | t½ = 45 min | Microsomal Stability Assay |

CDK2 Signaling Pathway

The diagram below illustrates the canonical CDK2 signaling pathway regulating the G1/S cell cycle transition. Inhibition by this compound blocks Rb phosphorylation, preventing E2F-mediated transcription of S-phase genes.

In Vivo Experimental Workflow

A typical in vivo evaluation of a CDK2 inhibitor follows a staged approach from initial characterization to efficacy and biomarker analysis.

Experimental Protocols

Protocol 1: Formulation for Oral Administration in Mice

Objective: To prepare a stable and homogenous suspension of this compound for oral gavage (PO). Due to the low aqueous solubility of many kinase inhibitors, a suspension is often required.

Materials:

-

This compound powder

-

Vehicle components:

-

0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity, in deionized water

-

0.25% (v/v) Tween 80

-

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Calibrated pipettes and sterile tubes

Procedure:

-

Prepare Vehicle: a. Prepare a 0.5% CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of deionized water while stirring vigorously. Heat gently (do not boil) if needed to fully dissolve. Let the solution cool to room temperature. b. Add 0.25 mL of Tween 80 to the 100 mL of 0.5% CMC solution. Mix thoroughly. This is the final vehicle.

-

Prepare this compound Suspension: a. Calculate the required amount of this compound powder for the desired concentration (e.g., for 5 mg/mL in a 10 mL final volume, weigh 50 mg). b. Place the weighed powder into a mortar. c. Add a small volume of the vehicle (e.g., 1-2 mL) to the powder and triturate with the pestle to create a smooth, uniform paste. This wetting step is critical to prevent clumping. d. Gradually add the remaining vehicle in small aliquots while continuously mixing. e. Transfer the suspension to a sterile beaker or tube and stir with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.

-

Dosing: a. Keep the suspension stirring during the entire dosing procedure to prevent settling. b. Administer the required volume to mice via oral gavage based on their body weight (typically 10 mL/kg dosing volume). For a 25 g mouse, this would be 250 µL.

Protocol 2: Mouse Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters of this compound after a single oral dose.

Study Design:

-

Animals: Female BALB/c or CD-1 mice, 8-10 weeks old (n=3 per timepoint).

-

Dose: A single oral dose (e.g., 50 mg/kg) using the formulation from Protocol 1.

-

Sample Collection: Collect blood samples (via retro-orbital or submandibular bleed) into K₂EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Immediately centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Illustrative PK Data Summary:

| Parameter | Unit | Illustrative Value |

| Cₘₐₓ (Maximum Concentration) | ng/mL | 2500 |

| Tₘₐₓ (Time to Cₘₐₓ) | h | 2.0 |

| AUC₀₋₂₄ (Area Under the Curve) | h*ng/mL | 15000 |

| t½ (Half-life) | h | 6.5 |

| F% (Oral Bioavailability) | % | 30 |

Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model. CCNE1-amplified cancer cell lines (e.g., OVCAR-3 ovarian cancer) are highly recommended.

Procedure:

-

Cell Culture: Culture OVCAR-3 cells in appropriate media until they reach ~80% confluency.

-

Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or Nu/Nu), 6-8 weeks old.

-

Tumor Implantation: a. Harvest and resuspend OVCAR-3 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring and Grouping: a. Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Treatment: a. Group 1 (Vehicle): Administer vehicle orally, once daily (QD). b. Group 2 (this compound): Administer this compound at the selected dose (e.g., 50 mg/kg), orally, QD. c. Continue dosing for 21-28 days.

-

Endpoints: a. Tumor Volume: Measure as described above. b. Body Weight: Monitor 2-3 times per week as an indicator of toxicity. c. Study Conclusion: Euthanize mice when tumors reach the maximum allowed size (~2000 mm³), exhibit ulceration, or if body weight loss exceeds 20%. At the end of the study, collect terminal tumors for pharmacodynamic analysis.

Protocol 4: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement and pathway modulation in tumor tissue following this compound treatment.

Procedure:

-

Study Design: Use a satellite cohort of tumor-bearing mice from the efficacy study (n=3-4 per group/timepoint).

-

Dosing and Tissue Collection: a. Administer a single dose of vehicle or this compound. b. Euthanize mice at selected timepoints post-dose (e.g., 4, 8, and 24 hours) that align with PK data (e.g., around Tₘₐₓ and through one half-life). c. Excise tumors, snap-freeze one half in liquid nitrogen for Western blot/qPCR, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

Analysis Methods: a. Western Blot: Analyze protein lysates from frozen tumors for levels of phosphorylated Rb (pRb Ser807/811), total Rb, Cyclin A2, and CDK2. A decrease in pRb is a direct marker of target engagement. b. qPCR: Analyze RNA extracted from frozen tumors for expression of E2F target genes, such as CCNB1 (Cyclin B1) and MKI67 (Ki-67). Downregulation indicates pathway inhibition. c. IHC: Stain formalin-fixed, paraffin-embedded tumor sections for pRb and Ki-67 to assess target inhibition and anti-proliferative effects in situ.

Illustrative PD Biomarker Summary:

| Biomarker | Analysis Method | Expected Change with this compound |

| pRb (Ser807/811) | Western / IHC | ↓ Decrease |

| Ki-67 | IHC | ↓ Decrease |

| CCNB1 mRNA | qPCR | ↓ Decrease |

Logic of In Vivo Response

The successful application of this compound in vivo relies on the causal chain from drug exposure to tumor growth inhibition.

References

Application Notes and Protocols for Studying Cell Cycle Arrest and Senescence Using a Selective Cdk2 Inhibitor

Disclaimer: No specific public data was found for a compound designated "Cdk2-IN-15". This document will utilize data and protocols associated with INX-315 , a potent and selective Cdk2 inhibitor, as a representative example for studying the effects of selective Cdk2 inhibition on cell cycle arrest and senescence.[1] Researchers should validate these protocols for their specific Cdk2 inhibitor of interest.

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a crucial regulator of cell cycle progression, particularly during the G1/S transition.[2][3] In complex with Cyclin E, Cdk2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[3] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4] Selective inhibition of Cdk2 has been shown to induce cell cycle arrest and a senescence-like phenotype in cancer cells, highlighting its potential as an anti-cancer strategy.[1]

These application notes provide detailed protocols for utilizing a selective Cdk2 inhibitor, exemplified by INX-315, to study its effects on cell cycle distribution and the induction of cellular senescence in vitro.

Data Presentation

The following tables summarize the effects of the selective Cdk2 inhibitor INX-315 on cell cycle arrest and induction of a senescence-like state in cancer cell lines.

Table 1: Effect of INX-315 on Cell Cycle Distribution in a CCNE1-amplified Gastric Cancer Cell Line (SNU-601)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 45.3 | 41.5 | 13.2 |

| INX-315 (1 µM) | 78.6 | 12.3 | 9.1 |

Data adapted from preclinical studies on INX-315. The table illustrates a significant increase in the G0/G1 population, indicative of cell cycle arrest at the G1/S transition.

Table 2: Induction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity by INX-315

| Cell Line | Treatment | SA-β-gal Positive Cells (%) |

| SNU-601 (CCNE1-amplified) | Vehicle (DMSO) | < 5 |

| SNU-601 (CCNE1-amplified) | INX-315 (1 µM) | > 60 |

| OVCAR3 (CCNE1-amplified) | Vehicle (DMSO) | < 5 |

| OVCAR3 (CCNE1-amplified) | INX-315 (1 µM) | > 70 |

This table demonstrates the potent induction of a key senescence marker, SA-β-gal, in cancer cell lines with amplified Cyclin E1 (CCNE1) following treatment with a selective Cdk2 inhibitor.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cell population following treatment with a Cdk2 inhibitor.

Materials:

-

Cells of interest

-

Cdk2 inhibitor (e.g., INX-315)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with the Cdk2 inhibitor at the desired concentrations or with a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Carefully decant the ethanol.

-

Wash the cell pellet with 5 mL of PBS.

-

Centrifuge and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE-Texas Red or a similar channel.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol describes the detection of SA-β-gal activity, a widely used biomarker for senescent cells.

Materials:

-

Cells of interest cultured in multi-well plates or on coverslips

-

Cdk2 inhibitor (e.g., INX-315)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.

-

Staining Solution (prepare fresh):

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

-

40 mM Citric acid/Sodium phosphate buffer, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM Sodium chloride

-

2 mM Magnesium chloride

-

-

Microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in the desired format (e.g., 12-well plates).

-

Treat cells with the Cdk2 inhibitor or vehicle control for an extended period, typically 3-7 days, to allow for the development of the senescent phenotype.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Add enough Fixation Solution to cover the cells and incubate for 5-15 minutes at room temperature.

-

Aspirate the Fixation Solution and wash the cells three times with PBS.

-

-

Staining:

-

Add the freshly prepared Staining Solution to each well, ensuring the cells are completely covered.

-

Incubate the plates at 37°C in a non-CO2 incubator for 12-24 hours. Protect the plates from light.

-

Check for the development of a blue color in the cytoplasm of senescent cells under a microscope.

-

-

Quantification:

-

To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view.

-

The results can be expressed as the percentage of SA-β-gal positive cells.

-

Visualizations

Cdk2 Signaling Pathway in G1/S Transition

Caption: Cdk2 signaling at the G1/S checkpoint.

Experimental Workflow for Studying Cdk2 Inhibition

Caption: Workflow for analyzing cell cycle and senescence.

References

- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

Application Note: Analysis of Cdk2 Inhibition via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression.[1][2] Its activity is tightly controlled by binding to regulatory subunits, primarily cyclin E and cyclin A.[2][3] Dysregulation of the Cdk2 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Western blot analysis is a fundamental technique to assess the efficacy of Cdk2 inhibitors by examining the expression levels of total Cdk2, the phosphorylation status of its substrates, and the expression of downstream effector proteins. This document provides a detailed protocol for the Western blot analysis of Cdk2 inhibition.

Cdk2 Signaling Pathway

The activity of Cdk2 is central to the G1/S phase transition of the cell cycle.[2] Upon stimulation by growth factors, cyclin D complexes with Cdk4/6 to partially phosphorylate the Retinoblastoma protein (Rb).[1] This leads to the initial activation of the E2F transcription factor, which in turn promotes the expression of cyclin E.[4] Cyclin E then binds to and activates Cdk2, leading to the hyper-phosphorylation of Rb, which fully liberates E2F to drive the transcription of genes required for DNA replication and S-phase entry.[1][5] Cdk2, in complex with cyclin A, continues to be active throughout the S phase, phosphorylating various substrates to ensure proper DNA synthesis.[2][3] The activity of Cdk2 is negatively regulated by cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[5]

Experimental Protocol: Western Blot for Cdk2 Inhibition

This protocol outlines the steps for treating cells with a Cdk2 inhibitor, preparing cell lysates, and performing a Western blot to analyze changes in protein expression and phosphorylation.

Materials and Reagents

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Cdk2 inhibitor of choice

-

DMSO (vehicle control)

-

RIPA buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Tris-Glycine SDS Running Buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see Table 1)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Cell Culture and Treatment

-

Seed cells (e.g., HeLa, MCF-7, U2OS) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with various concentrations of the Cdk2 inhibitor for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

Lysate Preparation

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel in Tris-Glycine SDS Running Buffer until the dye front reaches the bottom.

Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation (see Table 1 for recommended antibodies and dilutions).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

Detection

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or α-tubulin).

Experimental Workflow

Data Presentation

The effects of Cdk2 inhibition can be quantified by measuring the changes in the expression or phosphorylation levels of key proteins. Below is a table summarizing typical primary antibodies used in such an analysis.

Table 1: Primary Antibodies for Western Blot Analysis of Cdk2 Inhibition

| Target Protein | Expected Band Size | Function/Marker | Recommended Dilution | Vendor (Example) |

| Total Cdk2 | ~34 kDa | Total Cdk2 protein levels.[6] | 1:1000 | Abcam (ab32147)[6], Cell Signaling Technology (#2546)[5] |

| Phospho-Rb (Ser807/811) | ~110 kDa | Cdk4/6 and Cdk2 substrate; marker of Cdk activity.[7] | 1:1000 | Cell Signaling Technology |

| p21 Waf1/Cip1 | ~21 kDa | Cdk inhibitor; often upregulated upon Cdk2 inhibition.[5][8] | 1:1000 | Cell Signaling Technology |

| p27 Kip1 | ~27 kDa | Cdk inhibitor.[5] | 1:1000 | Cell Signaling Technology |

| Cyclin E | ~50 kDa | Regulatory subunit of Cdk2 in G1/S.[2] | 1:1000 | Cell Signaling Technology |

| Cyclin A | ~60 kDa | Regulatory subunit of Cdk2 in S phase.[2] | 1:1000 | Cell Signaling Technology |

| GAPDH / β-actin / α-tubulin | ~37 / ~42 / ~55 kDa | Loading control. | 1:5000 | Various |

Expected Results

Upon successful inhibition of Cdk2, the following changes are typically observed via Western blot:

-

Total Cdk2: The levels of total Cdk2 protein may or may not change, depending on the mechanism of the inhibitor. Some inhibitors can induce the degradation of Cdk2.[9]

-

Phospho-Rb: A significant decrease in the phosphorylation of Rb at Cdk2-specific sites (e.g., Ser807/811) is expected, indicating reduced Cdk2 kinase activity.[7]

-

p21/p27: An increase in the expression of Cdk inhibitors like p21 and p27 may be observed as a cellular response to cell cycle arrest.[8]

-

Cyclin E/A: The expression levels of cyclin E and cyclin A may be altered depending on the point of cell cycle arrest induced by the Cdk2 inhibitor.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular consequences of Cdk2 inhibition, providing valuable insights for basic research and drug development.

References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]